Calotropin

Catalog No.
S522528
CAS No.
1986-70-5
M.F
C29H40O9
M. Wt
532.6 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calotropin

CAS Number

1986-70-5

Product Name

Calotropin

IUPAC Name

(1S,3R,5S,7R,9S,10S,12R,14R,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-14-carbaldehyde

Molecular Formula

C29H40O9

Molecular Weight

532.6 g/mol

InChI

InChI=1S/C29H40O9/c1-15-9-23(31)29(34)25(36-15)37-21-11-17-3-4-20-19(27(17,14-30)12-22(21)38-29)5-7-26(2)18(6-8-28(20,26)33)16-10-24(32)35-13-16/h10,14-15,17-23,25,31,33-34H,3-9,11-13H2,1-2H3/t15-,17+,18-,19+,20-,21-,22-,23+,25+,26-,27-,28+,29+/m1/s1

InChI Key

OWPWFVVPBYFKBG-GHFYYFPWSA-N

SMILES

CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O

solubility

SOL IN WATER, ALCOHOL; PRACTICALLY INSOL IN ETHER

Synonyms

calotropin, Pecilocerin A, Pekilocerin A

Canonical SMILES

CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O

Isomeric SMILES

C[C@@H]1C[C@@H]([C@]2([C@@H](O1)O[C@@H]3C[C@@H]4CC[C@@H]5[C@@H]([C@]4(C[C@H]3O2)C=O)CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O

The exact mass of the compound Calotropin is 532.2672 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in water, alcohol; practically insol in ether. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Cardiac Glycosides - Cardenolides - Supplementary Records. It belongs to the ontological category of cardenolide glycoside in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Calotropin is a highly potent, non-classical cardenolide characterized by a trans-trans-cis fused steroid backbone and a unique doubly linked sugar moiety (dioxanoid structure) [1]. Extracted primarily from Calotropis and Asclepias species, it functions as a potent uncompetitive inhibitor of the Na+/K+-ATPase pump[2]. In procurement contexts, high-purity Calotropin is sought after for its specialized bioactivity profile, which diverges significantly from classical cardiac glycosides like digoxin. It is utilized as a precision benchmark in oncology for targeting triple-negative breast cancer (TNBC) via NCX1-mediated calcium influx, overcoming platinum resistance in non-small cell lung cancer (NSCLC), and functioning as a nanomolar-range RORγt antagonist in immunology [3]. Buyers must prioritize analytical purity to ensure the absence of its epimer, calactin, and other closely related cardenolides that can skew selectivity indices in sensitive cell-based assays.

Substituting Calotropin with classical cardenolides like Digoxin or Ouabain is fundamentally flawed due to structural divergence; classical cardenolides possess a single glycosidic link and cis-trans-cis steroid rings, which alters binding kinetics and significantly reduces efficacy against resistant Na+/K+-ATPase isoforms [1]. Furthermore, attempting to use crude Calotropis extracts or unpurified cardenolide mixtures introduces variable concentrations of Uscharin and Calactin[2]. While Uscharin may exhibit higher absolute potency in certain assays, it lacks the high selectivity index of Calotropin, leading to off-target cytotoxicity in non-target cell lines [2]. For reproducible, target-specific pharmacological profiling—especially in NCX1-dependent calcium influx models or platinum-resistant oncology assays—procuring isolated, >98% pure Calotropin is an absolute requirement to prevent confounding data [3].

Superior Selectivity in Triple-Negative Breast Cancer (TNBC) Cytotoxicity

In comparative cytotoxicity screens against human TNBC cell lines, Calotropin demonstrated the highest selectivity index among tested cardenolides. While the analog Uscharin showed higher absolute potency (14.6 nM), it lacked selectivity. Calotropin achieved a 15-fold selectivity index for BT-549 cells over MDA-MB-231 cells, with an IC50 of 0.03 μM in BT-549, driven by rapid intracellular Ca2+ accumulation via the NCX1 exchanger [1].

Evidence DimensionSelectivity Index (IC50 MDA-MB-231 / IC50 BT-549)
Target Compound DataCalotropin: 15-fold selectivity (BT-549 IC50 = 0.03 μM)
Comparator Or BaselineUscharin: Low selectivity (BT-549 IC50 = 14.6 nM); Digoxin: BT-549 IC50 = 0.051 μM
Quantified DifferenceCalotropin provides the highest therapeutic window (15-fold) among Calotropis cardenolides for NCX1-expressing TNBC cells.
ConditionsIn vitro cell viability and Ca2+ fluorescence assays in BT-549 vs MDA-MB-231 cell lines.

Buyers screening for NCX1-targeted TNBC therapeutics must select Calotropin over Uscharin to achieve the highest selectivity and minimize off-target cytotoxicity.

Efficacy in Overcoming Cisplatin Resistance in NSCLC

Calotropin exhibits a unique capacity to induce apoptosis in platinum-resistant models. When tested against the cisplatin-resistant lung adenocarcinoma cell line A549/CDDP, Calotropin demonstrated potent concentration-dependent inhibition with an IC50 of 0.33 μM at 48 hours. In stark contrast, its inhibitory effect on the parent A549 cell line was exceptionally weak (IC50 = 38.46 μM), indicating a highly specific mechanism of action against the resistant phenotype [1].

Evidence DimensionIC50 for cell viability at 48 hours
Target Compound DataCalotropin in A549/CDDP (Cisplatin-resistant) = 0.33 ± 0.06 μM
Comparator Or BaselineCalotropin in parent A549 = 38.46 ± 1.16 μM
Quantified Difference>116-fold higher sensitivity in the cisplatin-resistant cell line compared to the parent line.
ConditionsMTT assay at 48h comparing A549/CDDP to parent A549 cells.

Validates Calotropin as a specialized procurement choice for researchers specifically modeling platinum-drug resistance, offering a massive differential sensitivity.

Nanomolar Antagonism of RORγt in Th17 Differentiation

Calotropin acts as a potent non-classical cardenolide antagonist of RORγt, directly inhibiting Th17 differentiation. In polarization assays, Calotropin effectively suppressed Th17 differentiation and RORγt luciferase reporter activity with an IC50 of 393.9 nM. This represents a significant potency advantage over the classical cardenolide Digoxin, which required concentrations of 10 μM to achieve significant decreases in Th17 differentiation [1].

Evidence DimensionIC50 for Th17 differentiation / RORγt inhibition
Target Compound DataCalotropin IC50 = 393.9 nM
Comparator Or BaselineDigoxin = 10 μM (10,000 nM) required for significant effect
Quantified DifferenceCalotropin is approximately 25-fold more potent than Digoxin in inhibiting Th17 differentiation.
ConditionsCD4+ T cells polarized under Th17 conditions; RORγt luciferase reporter assay.

Provides immunologists with a structurally distinct scaffold that is orders of magnitude more potent than standard digoxin for RORγt-targeted autoimmune research.

Baseline Na+/K+-ATPase Inhibition Profile

Despite its unique trans-trans-cis steroid conformation and doubly linked sugar, Calotropin maintains a baseline target potency comparable to standard clinical cardenolides. In vitro assays on porcine cerebral cortex Na+/K+-ATPase demonstrated that Calotropin inhibits the enzyme with an IC50 of 0.27 μM, which is highly comparable to the reference inhibitors Ouabain (0.12 μM) and Digoxin (0.23 μM) [1].

Evidence DimensionIC50 for Na+/K+-ATPase inhibition
Target Compound DataCalotropin IC50 = 0.27 ± 0.06 μM
Comparator Or BaselineOuabain IC50 = 0.12 ± 0.02 μM; Digoxin IC50 = 0.23 μM
Quantified DifferenceCalotropin demonstrates near-equivalent micromolar potency to clinical standards while offering a distinct structural binding mechanism (uncompetitive inhibition).
ConditionsIn vitro porcine cerebral cortex Na+/K+-ATPase activity assay.

Ensures that researchers procuring Calotropin for novel structural studies are still working with a compound that matches the baseline potency of standard industry benchmarks.

Targeted TNBC Drug Discovery and NCX1 Profiling

Because Calotropin exhibits a 15-fold selectivity index for BT-549 cells over MDA-MB-231 cells, it is the optimal cardenolide for screening therapeutics that target the Na+/Ca2+ exchanger (NCX1). It serves as a highly selective positive control for inducing rapid intracellular calcium accumulation and subsequent apoptosis in sensitive TNBC lines [1].

Platinum-Resistance Oncology Models

Calotropin's >116-fold higher sensitivity in cisplatin-resistant A549/CDDP cells compared to parent A549 cells makes it an essential probe for platinum-resistance research. It is procured to bypass standard apoptotic resistance mechanisms in NSCLC and investigate alternative cell cycle arrest pathways [2].

Th17 Pathway Modulation in Autoimmune Research

With an IC50 of 393.9 nM for Th17 differentiation inhibition, Calotropin is deployed as a sub-micromolar RORγt antagonist. It replaces high-dose (10 μM) Digoxin in T-cell polarization assays, allowing immunologists to study RORγt antagonism without the confounding off-target effects associated with high-concentration classical cardenolides [3].

Structural Probing of Resistant Na+/K+-ATPase Isoforms

Calotropin's unique doubly linked sugar and trans-trans-cis steroid backbone make it a critical tool for studying target-site insensitivity in Na+/K+-ATPase. It is used to benchmark binding pocket mutations in insect or engineered mammalian models where standard Ouabain fails to provide sufficient structural contrast[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

RECTANGULAR PLATELETS FROM ALCOHOL OR ETHYL ACETATE

XLogP3

0.9

Exact Mass

532.2672

Appearance

Solid powder

Melting Point

223 °C WITH DECOMPOSITION

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3XK21U1BZS

Mechanism of Action

(NA+,K+)-ATPASE PRESENT IN CARDIAC MUSCLE HAS BEEN PROPOSED AS THE PHARMACOLOGICAL RECEPTOR FOR CARDIAC GLYCOSIDES. INHIBITION OF THIS ENZYME SYSTEM IS THOUGHT TO BE RESPONSIBLE FOR THE THERAPEUTIC OR TOXIC EFFECTS OF CARDIAC GLYCOSIDES ON THE HEART OF VERTEBRATES. THE ABILITY OF NATURAL AND SEMISYNTHETIC CARDIAC GLYCOSIDES TO INHIBIT (NA+,K+)-ATPASE PREPARATIONS HAS BEEN USED TO PREDICT THE EXTENT OF THEIR EFFECT ON THE MYOCARDIUM. ... THE EVIDENCE CITED...INDICATES THAT ALL CARDENOLIDES MAY BE REGARDED AS HIGHLY TOXIC, THAT SENSITIVITY TO CARDENOLIDES MAY VARY CONSIDERABLY AMONG SPECIES AND THAT THE PRINCIPAL TOXIC EFFECTS ARE ASSOCIATED WITH THE MYOCARDIUM.

Other CAS

1986-70-5

Wikipedia

Calotropin

Methods of Manufacturing

AFRICAN ARROW POISON ISOLATED FROM MILK SAP OF CALOTROPIS PROCERA DRYAND, ASCLEPIADACEAE. ISOLATION: LEWIN, ARCH EXP PATH PHARMAKOL 71, 142 (1913); HESSE ET AL; ANN 526, 252 (1936); 566, 130 (1950); RAJAGOPALAN ET AL, HELV CHIM ACTA 38, 1809 (1955).

General Manufacturing Information

CALOTROPIN CONCENTRATIONS IN CALOTROPIS PROCERA WERE MEASURED TO EVALUATE EXTRACTION TECHNIQUES & DETERMINE THE LEVELS IN DIFFERENT PLANT COMPONENTS. CONCN FROM UNEXTRACTED COMPONENTS: WHOLE PLANT 569 UG/G; STEMS 734 UG/G; LEAVES 275 UG/G; PODS 313 UG/G. CONCN FROM HEXANE EXTRACTION: WHOLE PLANT 749 UG/G; STEMS 565 UG/G; LEAVES 325 UG/G; PODS 263 UG/G. TRACE AMOUNTS WERE NOT DETECTED IN PLANT COMPONENTS FROM HEXANE AND METHANOL EXTRACTION. THE PRESUMPTIVE NUTRIENT VALUE OF EXTRACTED RESIDUE FROM CALOTROPIS PROCERA SUPPORTS CULTIVATION OF THIS PLANT SPECIES AS A POTENTIAL FUEL AND FEED RESOURCE.
...OF PARTICULAR INTEREST ARE INSECTS THAT ARE NOT ONLY TOLERANT OF THE /MILKWEED/ POISONS, BUT ADDITIONALLY HAVE THE CAPABILITY TO SEQUESTER THEM FROM THEIR PLANT HOST AND STORE THEM FOR DEFENSE AGAINST THEIR PREDATORS. ... THE MOST THOROUGHLY STUDIED WITH...MILKWEEDS /ARE/ MONARCH BUTTERFLIES, WHICH FEED UPON ASCLEPIAS DURING LARVAL DEVELOPMENT; AND BLUEJAYS, EXPERIMENTAL PREDATORS OF MONARCHS. /CARDENOLIDES/

Analytic Laboratory Methods

THE TOTAL AMOUNT OF CARDENOLIDE IS GENERALLY DETERMINED BY SPECTROPHOTOMETRIC ASSAY OF A COLORED DERIVATIVE BASED ON CONVERSION OF THE STEROID OR BUTENOLIDE RINGS. ... IDENTIFICATION...BY INFRARED, NUCLEAR RESONANCE, AND MASS SPECTROMETRY MEASUREMENT. QUANTITATION IS ACHIEVED BY COMPARING A...HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY PEAK WITH THAT OF A STANDARD. /CARDENOLIDES/
...ASCLEPIAS CURASSAVICA BUTTERFLIES SEQUESTERED...CALOTROPIN... DETECTABILITY WITH HIGH PRESSURE LIQUID CHROMATOGRAPHY WAS ABOUT 0.1 UG, PERMITTING ANALYSIS OF THE MAJOR CARDENOLIDES IN A PORTION OF A SINGLE BUTTERFLY & IN AS LITTLE AS 0.1 G OF DRIED PLANT.

Dates

Last modified: 02-18-2024
1: Tian L, Xie XH, Zhu ZH. Calotropin regulates the apoptosis of non small cell cancer by regulating the cytotoxic T lymphocyte associated antigen 4 mediated TGF β/ERK signaling pathway. Mol Med Rep. 2018 Jun;17(6):7683-7691. doi: 10.3892/mmr.2018.8853. Epub 2018 Apr 5. PubMed PMID: 29620207; PubMed Central PMCID: PMC5983968.
2: Mo EP, Zhang RR, Xu J, Zhang H, Wang XX, Tan QT, Liu FL, Jiang RW, Cai SH. Calotropin from Asclepias curasavica induces cell cycle arrest and apoptosis in cisplatin-resistant lung cancer cells. Biochem Biophys Res Commun. 2016 Sep 16;478(2):710-5. doi: 10.1016/j.bbrc.2016.08.011. Epub 2016 Aug 4. PubMed PMID: 27498029.
3: Park HY, Toume K, Arai MA, Sadhu SK, Ahmed F, Ishibashi M. Calotropin: a cardenolide from calotropis gigantea that inhibits Wnt signaling by increasing casein kinase 1α in colon cancer cells. Chembiochem. 2014 Apr 14;15(6):872-8. doi: 10.1002/cbic.201300786. Epub 2014 Mar 18. PubMed PMID: 24644251.
4: Wang SC, Lu MC, Chen HL, Tseng HI, Ke YY, Wu YC, Yang PY. Cytotoxicity of calotropin is through caspase activation and downregulation of anti-apoptotic proteins in K562 cells. Cell Biol Int. 2009 Dec;33(12):1230-6. doi: 10.1016/j.cellbi.2009.08.013. Epub 2009 Sep 2. PubMed PMID: 19732845.
5: Zhou L, Cai L, Guo Y, Zhang H, Wang P, Yi G, Huang Y. Calotropin activates YAP through downregulation of LATS1 in colorectal cancer cells. Onco Targets Ther. 2019 May 23;12:4047-4054. doi: 10.2147/OTT.S200873. eCollection 2019. PubMed PMID: 31190898; PubMed Central PMCID: PMC6536122.
6: Heinemann U, Pal GP, Hilgenfeld R, Saenger W. Crystal and molecular structure of the sulfhydryl protease calotropin DI at 3.2 A resolution. J Mol Biol. 1982 Nov 15;161(4):591-606. PubMed PMID: 6759664.
7: Gupta RS, Sharma N, Dixit VP. Calotropin - a novel compound for fertility control. Anc Sci Life. 1990 Apr;9(4):224-30. PubMed PMID: 22557704; PubMed Central PMCID: PMC3331333.
8: El-Layeh RA, Youness RA, Askary H, Abdelmotaal A, Assal RA. 36PStructural diversity of the cardenolide calotropin renders it as a targeted therapy for harnessing TNBC progression through tuning nitric oxide (NO) levels. Ann Oncol. 2019 Feb 1;30(Supplement_1). pii: mdz026.007. doi: 10.1093/annonc/mdz026.007. PubMed PMID: 30810184.
9: KUPCHAN SM, KNOX JR, KELSEY JE, SAENZRENAULD JA. CALOTROPIN, A CYTOTOXIC PRINCIPLE ISOLATED FROM ASCLEPIAS CURASSAVICA L. Science. 1964 Dec 25;146(3652):1685-6. PubMed PMID: 14224519.
10: Liu J, Bai LP, Yang F, Yao X, Lei K, Kei Lam CW, Wu Q, Zhuang Y, Xiao R, Liao K, Kuok H, Li T, Liu L. Potent Antagonists of RORγt, Cardenolides from Calotropis gigantea, Exhibit Discrepant Effects on the Differentiation of T Lymphocyte Subsets. Mol Pharm. 2019 Feb 4;16(2):798-807. doi: 10.1021/acs.molpharmaceut.8b01063. Epub 2019 Jan 22. PubMed PMID: 30592425.
11: Sarma K, Roychoudhury S, Bora SS, Dehury B, Parida P, Das S, Das R, Dohutia C, Nath S, Deb B, Modi MK. Molecular Modeling and Dynamics Simulation Analysis of KATNAL1 for Identification of Novel Inhibitor of Sperm Maturation. Comb Chem High Throughput Screen. 2017;20(1):82-92. doi: 10.2174/1386207320666170116120104. PubMed PMID: 28093975.
12: Mebs D, Wunder C, Toennes SW. Poor sequestration of toxic host plant cardenolides and their rapid loss in the milkweed butterfly Danaus chrysippus (Lepidoptera: Nymphalidae: Danainae: Danaini). Toxicon. 2017 Jun 1;131:1-5. doi: 10.1016/j.toxicon.2017.03.006. Epub 2017 Mar 9. PubMed PMID: 28284846.
13: Sengupta A, Bhattacharya D, Pal G, Sinha NK. Comparative studies on calotropins DI and DII from the latex of Calotropis gigantea. Arch Biochem Biophys. 1984 Jul;232(1):17-25. PubMed PMID: 6430236.
14: Koh CH, Wu J, Chung YY, Liu Z, Zhang RR, Chong K, Korzh V, Ting S, Oh S, Shim W, Tian HY, Wei H. Identification of Na+/K+-ATPase inhibition-independent proarrhythmic ionic mechanisms of cardiac glycosides. Sci Rep. 2017 May 26;7(1):2465. doi: 10.1038/s41598-017-02496-4. Erratum in: Sci Rep. 2017 Sep 13;7(1):11498. PubMed PMID: 28550304; PubMed Central PMCID: PMC5446409.
15: Rascón-Valenzuela LA, Velázquez C, Garibay-Escobar A, Vilegas W, Medina-Juárez LA, Gámez-Meza N, Robles-Zepeda RE. Apoptotic activities of cardenolide glycosides from Asclepias subulata. J Ethnopharmacol. 2016 Dec 4;193:303-311. doi: 10.1016/j.jep.2016.08.022. Epub 2016 Aug 18. PubMed PMID: 27545974.
16: Gurung AB, Ali MA, Bhattacharjee A, AbulFarah M, Al-Hemaid F, Abou-Tarboush FM, Al-Anazi KM, Al-Anazi FS, Lee J. Molecular docking of the anticancer bioactive compound proceraside with macromolecules involved in the cell cycle and DNA replication. Genet Mol Res. 2016 May 9;15(2). doi: 10.4238/gmr.15027829. PubMed PMID: 27173346.
17: Rascón-Valenzuela L, Velázquez C, Garibay-Escobar A, Medina-Juárez LA, Vilegas W, Robles-Zepeda RE. Antiproliferative activity of cardenolide glycosides from Asclepias subulata. J Ethnopharmacol. 2015 Aug 2;171:280-6. doi: 10.1016/j.jep.2015.05.057. Epub 2015 Jun 9. PubMed PMID: 26068432.
18: Ibrahim SR, Mohamed GA, Shaala LA, Moreno L, Banuls Y, Kiss R, Youssef DT. Proceraside A, a new cardiac glycoside from the root barks of Calotropis procera with in vitro anticancer effects. Nat Prod Res. 2014;28(17):1322-7. doi: 10.1080/14786419.2014.901323. Epub 2014 Mar 31. PubMed PMID: 24678783.
19: Kadiyala M, Ponnusankar S, Elango K. Calotropis gigantiea (L.) R. Br (Apocynaceae): a phytochemical and pharmacological review. J Ethnopharmacol. 2013 Oct 28;150(1):32-50. doi: 10.1016/j.jep.2013.08.045. Epub 2013 Sep 6. Review. PubMed PMID: 24012528.
20: Verma SK, Jha E, Panda PK, Thirumurugan A, Patro S, Parashar SKS, Suar M. Molecular insights to alkaline based bio-fabrication of silver nanoparticles for inverse cytotoxicity and enhanced antibacterial activity. Mater Sci Eng C Mater Biol Appl. 2018 Nov 1;92:807-818. doi: 10.1016/j.msec.2018.07.037. Epub 2018 Jul 17. PubMed PMID: 30184810.

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